molecular formula C24H26N4O6 B14086634 1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate

1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate

Cat. No.: B14086634
M. Wt: 466.5 g/mol
InChI Key: NZPCUYXTRLSQCQ-UHFFFAOYSA-N
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Description

1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a morpholine ring, an imidazo[1,5-a]pyrazine core, and a phenoxybenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its morpholine ring, imidazo[1,5-a]pyrazine core, and phenoxybenzyl group make it distinct from other similar compounds, providing unique opportunities for research and application .

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] morpholine-4-carboxylate

InChI

InChI=1S/C24H26N4O6/c29-22-21-17-25(16-18-6-8-20(9-7-18)33-19-4-2-1-3-5-19)10-11-27(21)23(30)28(22)34-24(31)26-12-14-32-15-13-26/h1-9,21H,10-17H2

InChI Key

NZPCUYXTRLSQCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1CC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C2=O)OC(=O)N5CCOCC5

Origin of Product

United States

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